molecular formula C15H14ClNO2S B2860650 N-allyl-N-(4-chlorophenyl)benzenesulfonamide CAS No. 306978-10-9

N-allyl-N-(4-chlorophenyl)benzenesulfonamide

Cat. No. B2860650
CAS RN: 306978-10-9
M. Wt: 307.79
InChI Key: LOJNSIWMFVFYIQ-UHFFFAOYSA-N
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Description

“N-allyl-N-(4-chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H14ClNO2S . It is a derivative of benzenesulfonamide .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, has been studied . The process involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group, with an allyl group and a 4-chlorophenyl group attached to the nitrogen atom of the sulfonamide .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, N-arylethynylsulfonamides can be oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 307.8 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Enzymatic Inhibition

  • Carbonic Anhydrase Inhibition : A study highlighted the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, which showed significant inhibitory effects against carbonic anhydrase I and II, suggesting potential applications in targeting related disorders (Gul et al., 2016). Another research found that fluorinated benzenesulfonamides, synthesized using superacid chemistry, exhibited inhibitory activities against carbonic anhydrases, particularly tumor-associated isoforms IX and XII, indicating potential in cancer therapy research (Liu et al., 2012).

  • Biological Potential of Schiff Bases : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and showed promising enzyme inhibition potential against AChE and BChE enzymes, along with antioxidant properties, indicating potential therapeutic applications (Kausar et al., 2019).

Photoredox Catalysts and Organic Transformations

  • Photoredox Catalysis : Sulfonamide-substituted compounds have been explored as catalysts for allylic and benzylic C-H arylations, leveraging photoredox catalysis. This application demonstrates the role of these compounds in facilitating chemical transformations, crucial for synthetic chemistry (Tanaka et al., 2018).

Antitumor and Antibacterial Applications

  • Antitumor Activity : The antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives against various tumor cell lines, including breast cancer and neuroblastoma, was investigated, revealing certain compounds with significant activity, paving the way for new anticancer agents (Motavallizadeh et al., 2014).

  • Antibacterial Properties : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and showed promising antibacterial activity against various Gram-positive bacteria strains, highlighting their potential in developing new antibacterial agents (Sławiński et al., 2013).

Safety and Hazards

While specific safety and hazard information for “N-allyl-N-(4-chlorophenyl)benzenesulfonamide” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-2-12-17(14-10-8-13(16)9-11-14)20(18,19)15-6-4-3-5-7-15/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNSIWMFVFYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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